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Compound of Interest

Compound Name:
4-Chloro-1H-indazole-3-

carbaldehyde

Cat. No.: B022588 Get Quote

4-Chloro-1H-indazole-3-carbaldehyde, with the chemical formula C₈H₅ClN₂O and a

molecular weight of 180.59 g/mol , is a heterocyclic compound of significant interest in

medicinal chemistry.[1][2] The indazole core is a key pharmacophore found in a variety of

therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable

intermediate for the synthesis of novel drug candidates.[3][4] Accurate and comprehensive

spectroscopic characterization is paramount to confirm its identity, purity, and structure, which

are critical for its application in research and development.

This guide will walk you through the process of acquiring and interpreting the key spectroscopic

data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution.[5] It provides detailed information about the chemical environment of

individual atoms, allowing for the precise mapping of the molecular structure. For 4-Chloro-1H-
indazole-3-carbaldehyde, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective
Principle: ¹H NMR spectroscopy provides information on the number of different types of

protons, their chemical environment, their relative numbers, and their proximity to other
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protons.

Experimental Protocol:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for

reproducibility.
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Sample Preparation

Data Acquisition (300-600 MHz Spectrometer)

Data Processing

Weigh ~5-10 mg of
4-Chloro-1H-indazole-3-carbaldehyde

Dissolve in ~0.7 mL of
deuterated solvent (e.g., DMSO-d₆)

Add a small amount of TMS
(internal standard, 0 ppm)

Transfer to a 5 mm
NMR tube

Place the sample in the
spectrometer

Lock onto the deuterium signal
of the solvent

Shim the magnetic field
to optimize homogeneity

Acquire the spectrum using
appropriate parameters

(e.g., 16-32 scans)

Apply Fourier Transform

Phase correct the spectrum

Calibrate the chemical shift
scale to TMS (0 ppm)

Integrate the signals

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.
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Predicted ¹H NMR Spectrum and Interpretation:

Based on the analysis of similar substituted indazoles and aromatic aldehydes, the following ¹H

NMR spectral features are predicted for 4-Chloro-1H-indazole-3-carbaldehyde in DMSO-d₆.

[6][7]

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.9 Broad Singlet 1H N-H

The acidic proton

on the indazole

nitrogen is

typically broad

and downfield.[6]

~10.2 Singlet 1H CHO

Aldehyde

protons are

highly deshielded

and appear as

singlets.[7]

~8.1 Doublet 1H H-7

Protons ortho to

the indazole

nitrogen are

deshielded.

~7.7 Doublet 1H H-5

Aromatic proton

influenced by the

adjacent chloro

group.

~7.4 Triplet 1H H-6

Aromatic proton

coupled to H-5

and H-7.

¹³C NMR Spectroscopy: The Carbon Framework
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Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent

carbon atoms and their chemical environments.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data acquisition parameters are

adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring more scans.

Predicted ¹³C NMR Spectrum and Interpretation:

The predicted ¹³C NMR chemical shifts are based on data from related heterocyclic

compounds.[7][8][9]

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~187 C=O
The aldehyde carbonyl carbon

is significantly deshielded.[7]

~144 C-3
The carbon atom attached to

the aldehyde group.

~141 C-7a
The carbon at the fusion of the

two rings.

~129 C-4
The carbon atom bonded to

the chlorine atom.

~127 C-6 Aromatic carbon.

~123 C-5 Aromatic carbon.

~121 C-3a
The other carbon at the ring

fusion.

~113 C-7 Aromatic carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds.[5] This technique is excellent for identifying the

presence of specific functional groups.

Experimental Protocol:

Sample Preparation (ATR)

Data Acquisition

Data Processing

Place a small amount of the solid sample
on the ATR crystal

Apply pressure to ensure
good contact

Record a background spectrum
of the empty ATR crystal

Record the sample spectrum
(typically 16-32 scans)

The software automatically subtracts
the background spectrum

Analyze the resulting
absorbance spectrum

Click to download full resolution via product page

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Spectrum and Interpretation:

The predicted IR absorption bands are based on characteristic frequencies for similar

functional groups.[7][10]
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Predicted Wavenumber
(cm⁻¹)

Vibration Functional Group

3300-3100 N-H stretch Indazole N-H

3100-3000 C-H stretch Aromatic C-H

2850-2750 C-H stretch Aldehyde C-H

~1670 C=O stretch Aldehyde C=O

1620-1450 C=C stretch Aromatic C=C

~1100 C-Cl stretch Aryl-Cl

Mass Spectrometry (MS): Determining Molecular
Weight and Formula
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts

the ions based on their mass-to-charge ratio.[5] High-resolution mass spectrometry (HRMS)

can provide the exact mass of a molecule, which allows for the determination of its elemental

composition.

Experimental Protocol:
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Sample Preparation (ESI)

Data Acquisition (LC-MS)

Data Analysis

Prepare a dilute solution of the sample
in a suitable solvent (e.g., methanol or acetonitrile)

Infuse the sample solution into the
ESI source of the mass spectrometer

Acquire the mass spectrum in
positive or negative ion mode

Identify the molecular ion peak
([M+H]⁺ or [M-H]⁻)

Compare the measured exact mass
to the calculated mass Analyze the isotopic pattern for chlorine

Click to download full resolution via product page

Caption: Workflow for ESI-MS Analysis.

Predicted Mass Spectrum and Interpretation:

Molecular Ion: The molecular formula is C₈H₅ClN₂O. The monoisotopic mass is 180.0090

Da.[11]

Expected Ions: In positive ion mode ESI-MS, the most abundant ion is expected to be the

protonated molecule, [M+H]⁺, with an m/z of approximately 181.0163.[11]

Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. There will be two peaks

for the molecular ion, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, in an approximate

ratio of 3:1, separated by 2 m/z units. This provides strong evidence for the presence of a

single chlorine atom in the molecule.
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Conclusion
The spectroscopic characterization of 4-Chloro-1H-indazole-3-carbaldehyde requires a multi-

faceted approach, with each technique providing a unique and complementary piece of

structural information. By following the detailed protocols and interpretative guidelines

presented in this guide, researchers can confidently verify the structure and purity of this

important synthetic intermediate. The predicted data, based on sound chemical principles and

analogous compounds, provides a robust framework for the analysis of the experimentally

obtained spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Significance of 4-Chloro-1H-indazole-
3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022588#spectroscopic-data-of-4-chloro-1h-indazole-
3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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